molecular formula C22H22ClNO5 B4043919 N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate

N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate

Cat. No.: B4043919
M. Wt: 415.9 g/mol
InChI Key: AEQOFLZWZIXAPF-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate is a useful research compound. Its molecular formula is C22H22ClNO5 and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.1186505 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Activity Modulation

One study examined the impact of benzene derivatives on the activity and inactivation of naphthalene dioxygenase (NDO), an enzyme involved in the oxidation of naphthalene. It was found that the presence of benzene partially uncouples NADH oxidation and O2 utilization from substrate oxidation, leading to the production of hydrogen peroxide. This hydrogen peroxide acts both as an inhibitor of benzene-dependent O2 consumption and as an inactivator of the enzyme, suggesting a potential application in studying enzyme inhibition and activation mechanisms (Lee, 1999).

Organic Synthesis and Medicinal Chemistry

Another study focused on the stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate, leading to the total synthesis of (+)-sertraline, a potent antidepressant. This process highlights the compound's utility in facilitating complex organic synthesis and contributing to the development of pharmacologically active molecules (Lee et al., 2011).

Protective Groups in Synthesis

The utility of naphthylpropargyl ether groups as sterically minimal protecting systems for alcohol functional groups was explored. Such groups can be cleaved easily, offering applications in the selective modification of molecules for synthesis and drug development. The research emphasizes the strategic use of protective groups to influence the outcomes of synthetic pathways (Crich & Wu, 2006).

Antiviral and Antimicrobial Studies

Investigations into 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives revealed promising antiviral activity against the H5N1 virus, indicating the potential of naphthalene derivatives in developing antiviral agents. Additionally, these compounds exhibited significant antimicrobial activity, underscoring their potential in creating new antimicrobial treatments (Flefel et al., 2014).

Material Science Applications

The synthesis and pharmacological evaluation of dopamine receptor-selective agonists demonstrated the chemical versatility of naphthylamine derivatives. These compounds' ability to selectively interact with dopamine receptors may inform the design of materials with specific biological interactions, such as biocompatible materials or sensors (van Vliet et al., 2000).

Properties

IUPAC Name

N-benzyl-3-(4-chloronaphthalen-1-yl)oxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO.C2H2O4/c21-19-11-12-20(18-10-5-4-9-17(18)19)23-14-6-13-22-15-16-7-2-1-3-8-16;3-1(4)2(5)6/h1-5,7-12,22H,6,13-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQOFLZWZIXAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate
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N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate
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N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate
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Reactant of Route 6
N-benzyl-3-[(4-chloro-1-naphthyl)oxy]-1-propanamine oxalate

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